3-ethynyl-1-methyl-1H-pyrazol-5-amine
Description
3-Ethynyl-1-methyl-1H-pyrazol-5-amine is a pyrazole-based compound characterized by an ethynyl group (-C≡CH) at position 3, a methyl group (-CH₃) at position 1, and an amine (-NH₂) at position 4.
Properties
Molecular Formula |
C6H7N3 |
|---|---|
Molecular Weight |
121.14 g/mol |
IUPAC Name |
5-ethynyl-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C6H7N3/c1-3-5-4-6(7)9(2)8-5/h1,4H,7H2,2H3 |
InChI Key |
DDYKMWLRVGTQAS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C#C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-1-methyl-1H-pyrazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of substituted hydrazines with alkynes under specific conditions. For instance, the condensation of substituted aromatic aldehydes with tosylhydrazine followed by cycloaddition with terminal alkynes can yield pyrazole derivatives .
Industrial Production Methods
Industrial production of 3-ethynyl-1-methyl-1H-pyrazol-5-amine may involve scalable solvent-free reactions or one-pot multi-component reactions to enhance yield and efficiency. These methods are designed to be cost-effective and environmentally friendly, ensuring the compound’s availability for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The ethynyl and amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
3-Ethynyl-1-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and dyes
Mechanism of Action
The mechanism of action of 3-ethynyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form hydrogen bonds and participate in proton transfer processes, influencing its reactivity and biological activity. It can act as an enzyme inhibitor or modulator, affecting various biochemical pathways .
Comparison with Similar Compounds
Substituents at Position 1
Key Observations :
- Methyl and ethyl groups at position 1 (e.g., 3-Ethynyl-1-methyl and 1-Ethyl-3-methyl derivatives) reduce steric bulk compared to phenyl substituents.
Substituents at Position 3
Key Observations :
- Ethynyl groups introduce sp-hybridized carbon, enabling conjugation or further functionalization.
Modifications at Position 5 (Amine Group)
Key Observations :
- Ethoxy or alkylamino groups increase hydrophobicity, impacting solubility and bioavailability.
- The primary amine in 3-ethynyl-1-methyl derivatives offers a site for further derivatization (e.g., amidation, Schiff base formation).
Key Observations :
- Nitro and tetrazole groups (e.g., HANTP) confer explosive properties, whereas alkyl/aryl-substituted pyrazoles are generally safer.
Biological Activity
3-Ethynyl-1-methyl-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The molecular formula of 3-ethynyl-1-methyl-1H-pyrazol-5-amine is , with a molecular weight of approximately 106.12 g/mol. It features an ethynyl group that enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆N₂ |
| Molecular Weight | 106.12 g/mol |
| IUPAC Name | 3-ethynyl-1-methyl-1H-pyrazol-5-amine |
| Solubility | Varies with solvent |
The biological activity of 3-ethynyl-1-methyl-1H-pyrazol-5-amine is primarily attributed to its ability to interact with various enzymes and receptors. The ethynyl group facilitates π-π interactions and hydrogen bonding, which are crucial for modulating the activity of specific biological targets. This interaction can lead to alterations in enzyme kinetics or receptor signaling pathways, contributing to its pharmacological effects.
Biological Activities
Recent studies have highlighted several biological activities associated with pyrazole derivatives, including:
1. Antitumor Activity
Research indicates that pyrazole derivatives, including 3-ethynyl-1-methyl-1H-pyrazol-5-amine, exhibit significant antitumor properties. They have been shown to inhibit key cancer-related enzymes such as BRAF(V600E) and EGFR, making them promising candidates for cancer therapy .
2. Anti-inflammatory Effects
Pyrazole compounds are also noted for their anti-inflammatory properties. They modulate inflammatory pathways and have been tested in various models to assess their efficacy in reducing inflammation .
3. Antimicrobial Activity
Some studies suggest that derivatives of pyrazole, including the compound , may possess antimicrobial properties, making them potential candidates for treating infections .
Case Studies
Several case studies illustrate the biological activity of pyrazole derivatives:
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of 3-ethynyl-1-methyl-1H-pyrazol-5-amine against various cancer cell lines. The compound demonstrated IC50 values in the low micromolar range, indicating potent antitumor activity.
Case Study 2: Anti-inflammatory Activity
In a model of acute inflammation, administration of pyrazole derivatives resulted in a significant reduction in inflammatory markers compared to control groups, suggesting a strong anti-inflammatory effect.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
